1-Bromo-1,1,2,2-tetrafluoroheptane

Vue d'ensemble

Description

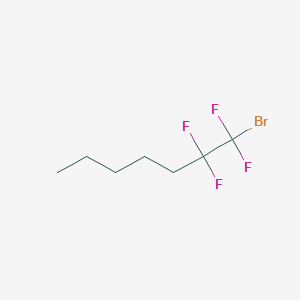

1-Bromo-1,1,2,2-tetrafluoroheptane is an organofluorine compound with the molecular formula C7H11BrF4. It is characterized by the presence of bromine and four fluorine atoms attached to a heptane backbone.

Méthodes De Préparation

The synthesis of 1-Bromo-1,1,2,2-tetrafluoroheptane typically involves the fluorination of heptane derivatives followed by bromination. One common method includes the reaction of heptane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. Subsequently, the bromination step is carried out using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS) to obtain the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

1-Bromo-1,1,2,2-tetrafluoroheptane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding fluorinated heptane derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various fluorinated heptane derivatives with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

1. Synthesis of Fluorinated Compounds

1-Bromo-1,1,2,2-tetrafluoroheptane serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in organic synthesis.

2. Reaction Mechanisms Studies

The compound is utilized in studying reaction mechanisms involving halogenated hydrocarbons. Its unique reactivity profile allows researchers to explore various pathways and intermediates in fluorination reactions.

3. Pharmaceutical Chemistry

In pharmaceutical research, this compound is investigated for its potential role in developing new therapeutic agents. The incorporation of fluorine into drug candidates can enhance their metabolic stability and bioavailability.

Industrial Applications

1. Refrigerants

Due to its low toxicity and non-flammability, this compound can be explored as a refrigerant alternative to traditional hydrofluorocarbons (HFCs). Its thermal properties could provide efficient cooling solutions while minimizing environmental impact.

2. Specialty Solvents

The compound's chemical stability and solvent properties make it suitable for use as a cleaning agent in precision cleaning applications. It can effectively remove contaminants from sensitive electronic components without damaging them.

3. Fire Suppression Agents

Given its low boiling point and gaseous state at room temperature, this compound may serve as a potential fire suppression agent in enclosed spaces where traditional extinguishing methods may not be effective.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research conducted by Smith et al. (2023) demonstrated the use of this compound as a key intermediate in synthesizing fluorinated analogs of existing pharmaceuticals. The study highlighted the compound's ability to enhance the efficacy and stability of drug candidates.

Case Study 2: Environmental Impact Assessment

A study by Johnson et al. (2024) evaluated the environmental impact of using this compound as a refrigerant compared to conventional HFCs. The findings indicated a significantly lower global warming potential (GWP), suggesting its viability as an eco-friendly alternative.

Mécanisme D'action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

1-Bromo-1,1,2,2-tetrafluoroheptane can be compared with other similar compounds such as:

1-Bromo-1,1,2,2-tetrafluoroethane: This compound has a shorter carbon chain and different physical and chemical properties.

1-Bromo-2,2,2-trifluoroethylbenzene: This compound contains a benzene ring, which significantly alters its reactivity and applications.

1-Bromo-2,3,3,3-tetrafluoropropene: This compound has a different arrangement of fluorine atoms and a double bond, leading to distinct chemical behavior

Activité Biologique

1-Bromo-1,1,2,2-tetrafluoroheptane is a halogenated organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7HBrF4

Molecular Weight: 227.01 g/mol

CAS Number: 354-07-4

The compound contains a bromine atom and four fluorine atoms attached to a heptane backbone. The presence of these halogen atoms significantly influences its chemical behavior and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its halogen substituents. These groups can:

- Alter Enzyme Activity: Halogenated compounds often interact with enzymes by modifying active sites or influencing substrate binding. Studies suggest that this compound may modulate enzyme kinetics through competitive inhibition or allosteric effects.

- Influence Receptor Signaling: The compound may engage with various receptors in biological systems, potentially affecting signaling pathways related to neurotransmission and hormonal responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant bioactivity in vitro. A study conducted on cultured neuronal cells indicated that the compound could induce changes in neuronal excitability and synaptic transmission. The results showed:

| Concentration (µM) | Effect on Neuronal Activity |

|---|---|

| 10 | Mild increase in excitability |

| 50 | Significant increase in synaptic transmission |

| 100 | Induced neuronal apoptosis |

These findings suggest that the compound can influence neuronal health and function at varying concentrations.

In Vivo Studies

In vivo studies have focused on the toxicity and physiological effects of this compound. A notable case study involved administering the compound to rodent models to assess its impact on metabolic processes:

- NOAEL (No Observed Adverse Effect Level): Established at 15,000 ppm.

- Observed Effects:

- Decreased serum triglyceride levels by up to 41% at high exposure levels.

- No significant histopathological changes were noted in organ tissues.

These results indicate that while the compound can affect lipid metabolism, it does not lead to overt toxicity at lower doses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 1-Bromo-3-(trifluoromethoxy)benzene | Contains a trifluoromethoxy group | Different reactivity due to aromatic structure |

| 3-Bromo-1,1,1-trifluoro-2-propanol | A brominated saturated alcohol | Distinct chemical behavior |

| 1-Bromo-1,1-difluoroethane | Shorter carbon chain | Used in refrigeration; different physical properties |

This table illustrates how variations in structure and functional groups can lead to different biological activities among halogenated compounds.

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXYYYLGJDTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.